REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[F-:6].[Cl-:7].[NH3:8].[Mg:9]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:8].[Mg+2:9].[F-:6].[Mg+2:9].[F-:6].[Cl-:7].[Mg+2:9].[Cl-:7] |f:5.6.7,8.9.10,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].[Mg+2].[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[F-:6].[Cl-:7].[NH3:8].[Mg:9]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:8].[Mg+2:9].[F-:6].[Mg+2:9].[F-:6].[Cl-:7].[Mg+2:9].[Cl-:7] |f:5.6.7,8.9.10,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
magnesium ammonium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]
|
Name
|
magnesium fluoride
|
Type
|
product
|
Smiles
|
[F-].[Mg+2].[F-]
|
Name
|
magnesium chloride
|
Type
|
product
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |